molecular formula C11H10S2 B3056902 3-(benzylthio)thiophene CAS No. 7511-65-1

3-(benzylthio)thiophene

Cat. No.: B3056902
CAS No.: 7511-65-1
M. Wt: 206.3 g/mol
InChI Key: RXFWJTQDRXCGPY-UHFFFAOYSA-N
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Description

3-(Benzylthio)thiophene (CAS 7511-65-1) is a high-purity chemical intermediate with the molecular formula C11H10S2 and a molecular weight of 206.33 g/mol . This compound features a thiophene ring, a privileged structure in medicinal chemistry known for its remarkable therapeutic potential . The benzylthio moiety enhances its utility as a versatile building block for the synthesis of more complex molecules. Researchers value this compound for its application across diverse fields. In drug discovery, thiophene derivatives are extensively investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antitumor effects . The compound serves as a key synthon in exploring new structural prototypes with enhanced pharmacological activity. Beyond pharmaceutical research, thiophene-based compounds also find applications in material science, such as in the fabrication of organic light-emitting diodes and the development of liquid crystals . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7511-65-1

Molecular Formula

C11H10S2

Molecular Weight

206.3 g/mol

IUPAC Name

3-benzylsulfanylthiophene

InChI

InChI=1S/C11H10S2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-7,9H,8H2

InChI Key

RXFWJTQDRXCGPY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=CSC=C2

Canonical SMILES

C1=CC=C(C=C1)CSC2=CSC=C2

Other CAS No.

7511-65-1

Origin of Product

United States

Synthetic Methodologies for 3 Benzylthio Thiophene and Analogous Thioether Substituted Thiophenes

Direct Functionalization Approaches to Thiophene (B33073) Rings

Direct functionalization of the thiophene core is a common strategy for the synthesis of thioether-substituted thiophenes. These methods often involve the reaction of a thiophene substrate with a suitable sulfur-containing reagent.

Nucleophilic Substitution Reactions for Thioether Formation

Nucleophilic substitution is a foundational method for forming thioether bonds. In the context of thiophene chemistry, this can involve the reaction of a nucleophilic sulfur species with an electrophilic thiophene derivative. For instance, the synthesis of 3-acetyl-5-chloro-2-(benzylthio)thiophene has been achieved by reacting 3-acetyl-2,5-dichlorothiophene (B158969) with thiourea (B124793) and benzyl (B1604629) chloride in the presence of a base like sodium hydroxide. google.comgoogle.com In this reaction, the thiourea and benzyl chloride likely form a benzylthiolate equivalent in situ, which then displaces one of the chlorine atoms on the thiophene ring.

Thiolates, the conjugate bases of thiols, are excellent nucleophiles and can readily participate in SN2 reactions with alkyl halides. masterorganicchemistry.com This general principle can be applied to the synthesis of various alkyl and aryl thioethers of thiophene. The acidity of thiols allows for their easy conversion to the more nucleophilic thiolates with a strong base. masterorganicchemistry.com

Reaction Pathways Involving Thiol and Halothiophene Precursors

A straightforward and widely utilized method for the synthesis of thioether-substituted thiophenes is the reaction between a halothiophene and a thiol. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism or through transition metal catalysis. The direct reaction of a thiol with a halothiophene often requires an electron-withdrawing group on the thiophene ring to activate the halide for nucleophilic displacement.

A prime example is the preparation of 3-acetyl-5-chloro-2-(benzylthio)thiophene from 3-acetyl-2,5-dichlorothiophene and benzyl chloride, with thiourea acting as the sulfur source. google.comgoogle.com This reaction highlights the use of a halothiophene precursor to introduce a thioether substituent. The process involves the in-situ generation of a benzylthiolate, which then substitutes one of the chloro groups on the thiophene ring. google.comgoogle.com

The table below summarizes an example of this synthetic approach.

Halothiophene PrecursorThiol SourceProductReference(s)
3-acetyl-2,5-dichlorothiopheneBenzyl chloride (with thiourea)3-acetyl-5-chloro-2-(benzylthio)thiophene google.comgoogle.com

Cyclization-Based Syntheses of Thiophene Thioethers

An alternative to functionalizing a pre-formed thiophene ring is to construct the ring itself through cyclization reactions. These methods offer the advantage of building complex thiophenes with specific substitution patterns from acyclic precursors.

Heterocyclization Strategies Utilizing Sulfur-Containing Alkynes

The cyclization of functionalized alkynes containing a sulfur atom is a powerful tool for the regioselective synthesis of substituted thiophenes. nih.govresearchgate.netmdpi.com These reactions can be promoted by metals or bases and often proceed with high atom economy. nih.govresearchgate.netmdpi.com For instance, (Z)-2-en-4-yne-1-thiols can undergo a PdI2/KI-catalyzed cycloisomerization to yield substituted thiophenes. researchgate.netmdpi.com The proposed mechanism involves an anti-5-exo-dig intramolecular nucleophilic attack of the thiolic group on the palladium-coordinated triple bond. psu.edu

A metal-free approach involves the cyclization of (Z)-2-en-4-yne-1-thiolate derivatives, which can be generated in situ from the corresponding acetates. researchgate.netmdpi.compsu.edu These thiolates then undergo a 5-exo-dig cyclization to form the thiophene ring. researchgate.netmdpi.compsu.edu Another variation is the NaH-induced ring opening of 2-(1,3-dithiolan-2-ylidene)-4-ynenitriles to form (Z)-1-en-4-yne-1-thiolates, which then cyclize to 3-cyano-2-(vinylthio)thiophenes. researchgate.netmdpi.compsu.edu

An example leading to a thioether-substituted thiophene is the iodocyclization of 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate. psu.edu This reaction proceeds through a 5-endo-dig cyclization to form a dihydrothiophene intermediate, which upon oxidation and deacylation yields 5-(3-iodothiophen-2-yl)-2-methoxyphenol. psu.edu While the final product is a halothiophene, the precursor is a benzylthio-substituted alkyne, demonstrating the utility of this strategy for incorporating thioether moieties.

Multicomponent Reaction Protocols for Thiophene Ring Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for synthesizing complex molecules like substituted thiophenes. nih.govtandfonline.com These reactions are valued for their step- and atom-economy. tandfonline.com

One example involves a copper(I)-catalyzed three-component reaction of triethylammonium (B8662869) 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates, terminal alkynes, and N-sulfonyl azides to produce fully substituted thiophenes. acs.org This process allows for the simultaneous formation of C-N, C-S, and C-C bonds in a one-pot manner. acs.org Another MCR approach for synthesizing 2-aminothiophene derivatives involves the Knoevenagel condensation of carbonyl compounds and malononitrile (B47326) or ethyl cyanoacetate, followed by the insertion of sulfur. tandfonline.com

The following table presents data on a multicomponent synthesis of thiophene derivatives.

Reactant 1Reactant 2Reactant 3CatalystProduct TypeYield RangeReference(s)
Triethylammonium 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolatesTerminal AlkynesN-Sulfonyl AzidesCuIFully substituted thiophenes42-67% acs.org
Carbonyl compoundsMalononitrile/Ethyl cyanoacetateSulfurEggshell/Fe3O4 nanoparticles2-Aminothiophene derivatives82-97% tandfonline.com

Transition Metal-Mediated and Metal-Free Catalytic Syntheses

Both transition metal-catalyzed and metal-free reactions play a significant role in the synthesis of thioether-substituted thiophenes. These catalytic methods often provide high efficiency and functional group tolerance.

Transition-metal-catalyzed cross-coupling reactions are a general and powerful strategy for forming C-S bonds. thieme-connect.dethieme-connect.com Palladium, nickel, and copper complexes are commonly used catalysts for the coupling of thiols with aryl halides or pseudohalides. thieme-connect.dethieme-connect.comresearchgate.net For instance, nickel-catalyzed C-S cross-coupling reactions have been reported for aryl bromides and arenethiolates. thieme-connect.dethieme-connect.com The choice of ligand can be crucial, with monodentate ligands sometimes outperforming bidentate ones in the coupling of heteroaryl bromides with alkanethiols. thieme-connect.de

Metal-free approaches are also gaining prominence. A metal-free synthesis of substituted thiophenes can be achieved through the dehydration and sulfur cyclization of alkynols using elemental sulfur or potassium ethyl xanthate. organic-chemistry.orgnih.gov This reaction is initiated by the generation of a trisulfur (B1217805) radical anion (S3•−). organic-chemistry.orgnih.gov Another metal-free method involves the base-promoted reductive coupling of tosylhydrazones with thiols, proceeding through the insertion of a carbene into the S-H bond. rsc.org

The following table provides examples of catalytic syntheses of thioethers.

Catalyst SystemReactantsProduct TypeKey FeaturesReference(s)
Pd(PPh3)4 / NaOtBuAryl halides, ThiolsAryl thioethersMigita coupling; good to excellent yields for aryl iodides and bromides. thieme-connect.de
Ni catalystAryl bromides, ArenethiolatesDiaryl thioethersEarly example of Ni-catalyzed C-S cross-coupling. thieme-connect.dethieme-connect.com
None (I2 promoter)Alkynols, Elemental sulfur (S8)Substituted thiophenesMetal-free, radical pathway involving S3•−. organic-chemistry.orgnih.gov
None (Base-promoted)Tosylhydrazones, ThiolsThioethersMetal-free, carbene insertion into S-H bond. rsc.org

Palladium-Catalyzed Cross-Coupling Methods for Carbon-Sulfur Bond Formation

Palladium catalysis is a cornerstone for the formation of C-S bonds, offering versatile and efficient routes to aryl thioethers. These methods typically involve the cross-coupling of a thiophene derivative (often a halothiophene) with a thiol or a thiol equivalent.

A notable approach is the palladium-catalyzed reaction between aryl halides and a sulfur source. For instance, a domino reaction has been developed using thiourea as an effective and easy-to-handle surrogate for dihydrosulfide. organic-chemistry.orgresearchgate.net This method allows for the synthesis of biarylthioethers and related sulfur heterocycles in high yields. organic-chemistry.org The catalyst system often consists of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd2(dba)3]) and a ligand such as Triphos, with a base like cesium carbonate in a solvent such as 1,4-dioxane. organic-chemistry.org This methodology has proven effective for the conversion of aryl iodides and bromides. organic-chemistry.org

Another significant palladium-catalyzed route is the heterocyclodehydration of 1-mercapto-3-yn-2-ols, which yields substituted thiophenes. nih.govorganic-chemistry.org This process is catalyzed by palladium(II) iodide (PdI2) with potassium iodide (KI) as an additive, typically in methanol. nih.govorganic-chemistry.org The reaction proceeds through an intramolecular nucleophilic attack of the mercapto group on the alkyne, activated by the palladium catalyst. organic-chemistry.org This strategy is highly versatile, and the catalytic system can even be recycled using ionic liquids like BmimBF4 as the solvent. nih.govorganic-chemistry.org

Furthermore, direct C-H arylation of thiophene derivatives represents a modern approach. For example, 3-(methylsulfinyl)thiophenes can be selectively arylated at the 2- and 5-positions using a palladium catalyst. acs.org This protocol is efficient even at low catalyst loadings and tolerates a wide array of functional groups. acs.org

The table below summarizes representative conditions for palladium-catalyzed C-S bond formation relevant to thiophene derivatives.

Table 1: Palladium-Catalyzed Synthesis of Thioether-Substituted Thiophenes

Catalyst System Substrates Sulfur Source Key Conditions Product Type Ref.
[Pd2(dba)3] / Triphos Aryl iodides, Aryl bromides Thiourea Cs2CO3, 1,4-dioxane Biarylthioethers organic-chemistry.org
PdI2 / KI 1-Mercapto-3-yn-2-ols Internal (Mercapto group) MeOH, 50-100 °C Substituted thiophenes nih.govorganic-chemistry.org
Pd(OAc)2 / Ligand 3-(Methylsulfinyl)thiophenes, Aryl halides Not applicable (C-H Functionalization) Base, Solvent 2-Aryl-3-(methylsulfinyl)thiophenes acs.org
PdCl2(dppf) / dppf o-Halobenzonitriles Sodium thiosulfate (B1220275) (Na2S2O3) DMF 2-Aminobenzo[b]thiophenes acs.org

Emerging Metal-Free Thioetherification Techniques

While metal-catalyzed methods are powerful, the development of metal-free alternatives is a significant goal in green chemistry to avoid issues with catalyst cost, toxicity, and removal from products. Several innovative metal-free techniques for C-S bond formation have recently emerged.

One strategy involves the reaction of sulfonyl hydrazones with thiophenols to produce diarylmethyl thioethers and 4-thio-substituted chromans. bohrium.com This transition-metal-free reductive coupling proceeds efficiently with a simple base like potassium carbonate in a solvent such as dioxane. bohrium.com Another approach is the dehydrative thioetherification that converts alcohols and thiols into thioethers using a strong acid catalyst like triflic acid or a recyclable solid acid catalyst. researchgate.net

The use of elemental sulfur (S8) or potassium ethylxanthate (B89882) (EtOCS2K) in a metal-free dehydration and sulfur cyclization of alkynols also provides a direct route to substituted thiophenes. organic-chemistry.orgacs.org This reaction is initiated by the base-free generation of a trisulfur radical anion (S3•−). organic-chemistry.orgacs.org Additionally, a one-pot, transition-metal-free procedure has been developed for the synthesis of thienyl thioethers from benzo[b]thiophen-3-ones and arenethiols, promoted by triflic acid (TfOH). thieme.de

Recently, S-(alkyl)thianthrenium salts have been employed as electrophiles in thioetherification reactions. beilstein-journals.org These bench-stable salts react with various thiophenols under basic conditions (e.g., using N,N-diisopropylethylamine - DIPEA) at room temperature to afford thioethers in good yields without the need for a metal catalyst. beilstein-journals.org This method is compatible with a broad range of functional groups on the thiophenol, including heteroaromatic rings like thiophene itself. beilstein-journals.org

Table 2: Emerging Metal-Free Thioetherification Methods

Method Reagents Key Conditions Product Type Ref.
Reductive Coupling Sulfonyl hydrazones, Thiophenols K2CO3, Dioxane Diarylmethyl thioethers bohrium.com
Dehydration/Cyclization Alkynols, Elemental sulfur (S8) Heat, Base-free Substituted thiophenes organic-chemistry.orgacs.org
Friedel-Crafts/Thiolation Benzo[b]thiophen-3-ones, Arenethiols TfOH Thienyl thioethers thieme.de
Thianthrenium Salt Coupling S-(Alkyl)thianthrenium salts, Thiophenols DIPEA, MeCN, Room Temp. Alkyl aryl thioethers beilstein-journals.org

Strategic Approaches to Regioselective Functionalization of Thiophene Derivatives

The synthesis of a specific isomer, such as 3-(benzylthio)thiophene, requires precise control over the position of functionalization on the thiophene ring. The inherent reactivity of thiophene typically leads to substitution at the C2 or C5 positions. Therefore, strategic approaches are necessary to achieve substitution at the C3 or C4 positions.

One of the most powerful strategies is the use of directed ortho metalation (DoM). uni-muenchen.de This involves using a directing group on the thiophene ring that guides a strong base (usually an organolithium reagent) to deprotonate the adjacent position, creating a nucleophilic center that can then react with an electrophile. uni-muenchen.de

A direct and relevant example is the synthesis of 3-acetyl-5-chloro-2-(benzylthio)thiophene. google.comgoogle.com The process starts with 3-acetyl-2,5-dichlorothiophene, where the existing acetyl group at the 3-position directs the subsequent reaction. This starting material is reacted with thiourea and benzyl chloride, leading to the regioselective substitution of the chlorine atom at the C2 position with the benzylthio group, leaving the C5 chlorine intact. google.comgoogle.com This highlights how pre-existing functional groups and the choice of reagents can dictate the regiochemical outcome.

Modern palladium catalysis also offers solutions for regioselective functionalization. The palladium/norbornene (Pd/NBE) cooperative catalysis enables the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.gov This method can rapidly build molecular complexity on the thiophene scaffold. nih.gov Similarly, palladium-catalyzed reactions can achieve regioselective C–S bond activation. For instance, the reaction of specific bromothiophenes with alkynes can proceed via selective cleavage of a C-S bond, providing a route to sulfur-containing heterocycles. acs.org

Heterocyclization of functionalized acyclic precursors is another powerful atom-economical strategy for building a thiophene ring with a predefined substitution pattern. mdpi.compsu.edu By carefully designing the acyclic starting material, the final positions of the substituents on the thiophene ring can be controlled with high regioselectivity. mdpi.compsu.edu

Chemical Transformations and Reaction Mechanisms of 3 Benzylthio Thiophene

Reactivity of the Thioether Linkage

The sulfur atom of the benzylthio group is a primary site of reactivity, susceptible to both oxidative and reductive transformations.

Oxidative Transformations to Sulfoxides and Sulfones

The thioether linkage in benzylthio-substituted thiophenes can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone under controlled conditions. The choice of oxidizing agent and reaction parameters determines the final oxidation state.

For instance, the oxidation of a similar compound, 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone (B30885), demonstrates this selectivity. Treatment with 30% hydrogen peroxide (H₂O₂) in dichloromethane (B109758) (CH₂Cl₂) at a low temperature (0-5°C) for a short duration (2 hours) yields the corresponding sulfoxide, 1-(2-(benzylsulfinyl)-5-chlorothiophen-3-yl)ethanone, in good yield. These mild conditions are crucial to preserve the integrity of the thiophene (B33073) ring. For the complete oxidation to the sulfone, a stronger oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) is employed. The reaction of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone with m-CPBA in chloroform (B151607) (CHCl₃) at room temperature for 6 hours results in the formation of 1-(2-(benzylsulfonyl)-5-chlorothiophen-3-yl)ethanone. The progress of this oxidation can be monitored by infrared spectroscopy, noting the characteristic S=O stretching frequency around 1290 cm⁻¹.

The oxidation of thioethers is a general and widely used transformation in organic synthesis. nih.gov A variety of reagents have been developed for the direct oxidation of sulfides to sulfones. nih.gov The mechanism generally involves an electrophilic attack on the sulfur atom by the oxidizing agent. The ability to perform these oxidations chemoselectively is of significant interest. nih.gov For example, using hydrogen peroxide with different catalysts can lead to either sulfoxides or sulfones. nih.gov

The following table summarizes the oxidative transformations of a benzylthio-substituted thiophene derivative:

Reaction TypeReagents/ConditionsProductYieldKey Observations
Sulfoxide formationH₂O₂ (30%), CH₂Cl₂, 0-5°C, 2 hr1-(2-(Benzylsulfinyl)-5-chlorothiophen-3-yl)ethanone78%Mild conditions preserve the thiophene ring.
Sulfone formationm-CPBA (1.2 eq), CHCl₃, 25°C, 6 hr1-(2-(Benzylsulfonyl)-5-chlorothiophen-3-yl)ethanone65%Complete oxidation is achieved.

Reductive Cleavage and Ring-Opening Reactions

The Birch reduction, a dissolving metal reduction using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the dearomatization of aromatic rings. researchgate.net When applied to thiophene derivatives, this reaction can lead to partial reduction of the ring, or more drastically, to reductive cleavage of the carbon-sulfur bonds, resulting in ring-opening. researchgate.netoup.com

The regioselectivity of the ring-opening is influenced by the substitution pattern on the thiophene ring. oup.comoup.com For instance, the Birch reduction of 2-substituted thiophenes followed by alkylation with benzyl (B1604629) bromide often results in cleavage of the C1-C5 bond. oup.com In contrast, the reduction of 3-thiophenecarboxylic acid derivatives leads to cleavage of the C1-C2 bond, affording 2-alkyl-4-benzylthio-3-butenoic acids after benzylation. oup.comoup.com

A general procedure for the Birch reduction and subsequent benzylation of a thiophene derivative involves treating the substrate with sodium in liquid ammonia and absolute ethanol. oup.com After the reduction is complete, the reaction is quenched with ammonium (B1175870) chloride, followed by the addition of benzyl bromide to alkylate the resulting thiolate. oup.com This sequence has been used to synthesize various benzylthio-containing acyclic compounds from thiophene precursors. researchgate.netoup.com For example, the Birch reduction of 2-(3-thienyl)alkanoic acids followed by alkylation with benzyl bromide yields 4-benzylthio-3-ethyl-3-alkenoic acids. oup.com

The proposed mechanism for these ring-opening reactions involves the initial formation of a thermodynamically stable dihydrothiophene intermediate. oup.com Subsequent C-S bond cleavage then occurs at a position away from the remaining double bond. researchgate.net The stability of the final olefinic product also plays a role in directing the reaction pathway. oup.com

Reactions at the Thiophene Core

The thiophene ring in 3-(benzylthio)thiophene is an aromatic system that can undergo reactions typical of such structures, most notably electrophilic aromatic substitution. The presence of the benzylthio substituent influences the regioselectivity of these reactions. Furthermore, the thiophene core can be derivatized through modern cross-coupling methodologies.

Electrophilic Aromatic Substitution Reactions on Substituted Thiophenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, including thiophene. wikipedia.orgcitycollegekolkata.org The thiophene ring is generally more reactive towards electrophiles than benzene. citycollegekolkata.org The regioselectivity of EAS on a substituted thiophene is dictated by the electronic properties of the substituent. wikipedia.org

For this compound, the benzylthio group (-SCH₂Ph) is an ortho, para-directing group due to the ability of the sulfur atom's lone pairs to stabilize the intermediate carbocation (the sigma complex) through resonance. However, in a five-membered ring like thiophene, the positions are numbered. The positions adjacent to the sulfur heteroatom (C2 and C5) are the most activated towards electrophilic attack. With a substituent at the 3-position, the incoming electrophile will preferentially attack the C2 or C5 position.

The -SCH₂Ph group is an activating group, meaning it increases the rate of reaction compared to unsubstituted thiophene. Therefore, this compound is expected to readily undergo reactions such as halogenation, nitration, and Friedel-Crafts acylation, with the major products being the 2- and 5-substituted derivatives. The exact ratio of these isomers would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.

Site-Selective Derivatization via Cross-Coupling Chemistry (e.g., arylation)

Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Thiophene derivatives are excellent substrates for many of these transformations, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.com

For this compound, cross-coupling reactions would typically require prior functionalization to introduce a suitable leaving group, such as a halide (bromo or iodo) or a triflate, onto the thiophene ring. For instance, if 2-bromo-3-(benzylthio)thiophene were available, it could undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst to introduce an aryl group at the 2-position. Suzuki-Miyaura couplings of thiophene boronic acids with aryl chlorides have been shown to be efficient, particularly in aqueous solvent systems. acs.org

The Heck reaction, which couples an unsaturated halide with an alkene, is another viable method for the derivatization of halogenated 3-(benzylthio)thiophenes. wikipedia.org The reductive Heck reaction is a variation that results in the formation of an alkyl-aryl linkage. nih.gov

These cross-coupling strategies allow for the site-selective introduction of a wide variety of functional groups onto the thiophene core, providing a versatile route to complex molecules based on the this compound scaffold.

Elucidation of Reaction Pathways and Intermediate Species

Understanding the mechanisms of the chemical transformations of this compound is key to controlling the reaction outcomes and designing new synthetic routes.

In the Birch reduction of thiophenes, the reaction is believed to proceed through radical anion intermediates. oup.com The initial electron transfer from the alkali metal to the thiophene ring forms a radical anion, which is then protonated by the alcohol. A second electron transfer and protonation lead to dihydrothiophene intermediates. researchgate.net The regioselectivity of the subsequent C-S bond cleavage is rationalized by the stability of these dihydrothiophene intermediates and the resulting open-chain products. oup.com

For the oxidation of the thioether linkage, the mechanism involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the oxidizing agent (e.g., a peroxy acid). This leads to the formation of the sulfoxide. Further oxidation to the sulfone proceeds through a similar pathway.

In the case of some cyclization reactions that form thiophenes, sulfonium (B1226848) ion intermediates have been proposed. For example, in an iodocyclization reaction to form a dihydrothiophene, the initial attack of the sulfur on an iodonium (B1229267) species can lead to a cyclic sulfonium salt. mdpi.com Similarly, in some palladium-catalyzed cyclizations, a sulfonium iodide intermediate can be formed by the intramolecular attack of a thioether on a metal-coordinated triple bond. nih.gov

The study of these reaction pathways and the identification of transient intermediates, often through a combination of experimental evidence and computational studies, are essential for the rational development of synthetic methodologies involving this compound and its derivatives.

Organic Electronic and Optoelectronic Materials Development

Thiophene-based molecules are foundational to the field of organic electronics due to their excellent charge transport properties and chemical stability. The introduction of a benzylthio substituent at the 3-position of the thiophene ring can influence the electronic and morphological characteristics of the resulting materials, making them suitable for a range of optoelectronic applications.

While direct studies on this compound in Organic Field-Effect Transistors (OFETs) are not extensively documented, research on analogous poly[(3-alkylthio)thiophene]s (P3ATTs) provides significant insights into its potential. The sulfur atom in the alkylthio side chain is key to modulating the electronic properties and molecular organization of these polymers.

The introduction of alkylthio side chains to the polythiophene backbone, as seen in poly[3-(2-ethylhexylthio)thiophene] (P3EHTT), has been shown to enhance crystallinity and charge mobility in comparison to its alkyl-substituted counterpart, poly(2-ethylhexylthiophene) (P3EHT). This improvement is attributed to the noncovalent interactions involving the sulfur atoms in the side chains, which influence the molecular conformation and packing of the polymer chains. For instance, P3EHTT has demonstrated a charge mobility up to three times higher than P3EHT.

However, the regioregularity of the polymer is a critical factor. P3ATTs with linear alkylthio side chains, such as poly(3-hexylthio)thiophene (P3HTT) and poly(3-decylthio)thiophene (P3DTT), have exhibited lower OFET mobilities than their alkyl-substituted analogs (P3HT and P3DT). This has been attributed to lower regioregularity (around 76-78%). Despite this, these materials show a greater tendency for aggregation and more compact molecular packing, as evidenced by red-shifted absorption spectra and a shorter π-π stacking distance.

The performance of OFETs based on poly[(3-alkylthio)thiophene]s is summarized in the table below, highlighting the influence of the side chain structure and regioregularity.

PolymerSide ChainRegioregularity (%)Hole Mobility (cm²/Vs)
P3EHTT2-ethylhexylthio99Increased by up to a factor of 3 compared to P3EHT
P3HTThexylthio76-78Lower than P3HT
P3DTTdecylthio76-78Lower than P3DT

This table presents data for poly[(3-alkylthio)thiophene]s, which are structural analogs of poly[this compound].

These findings suggest that if a high degree of regioregularity can be achieved during the polymerization of a this compound monomer, the resulting polymer could be a promising semiconductor for OFET applications.

Thiophene derivatives are widely used in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) due to their favorable electronic properties. oled-intermediates.com The sulfur atom in the thiophene ring enhances electron mobility, which is crucial for efficient charge transport in these devices. oled-intermediates.com Thiophene-based materials can function as light-emitting layers, charge transport materials, and components of conjugated polymers in OLEDs, contributing to improved brightness, efficiency, and stability. oled-intermediates.com

In the context of OSCs, the incorporation of alkylthio side chains in non-fullerene acceptors has been shown to be an effective strategy for developing high-performance devices. For example, non-fullerene acceptors with alkylthio-substituted thienothiophene units have led to organic solar cells with power conversion efficiencies exceeding 16%. rsc.org The alkylthio group helps to fine-tune the molecular orbital energy levels, which is critical for efficient charge separation and transport in the solar cell. osti.gov

While specific research on the integration of this compound into OLEDs and OSCs is limited, the known benefits of the alkylthio-substituent in related thiophene structures suggest its potential. The benzylthio group could influence the material's morphology and electronic properties in a way that is beneficial for these applications.

Thiophene-based materials have garnered significant interest for their fluorescent properties and applications in emissive technologies. rsc.org Although often exhibiting lower emission quantum yields compared to other conjugated systems, recent advancements have led to the development of highly emissive thiophene-based materials. rsc.orgnih.gov The fluorescence of these materials can be tuned by modifying the molecular structure, making them suitable for applications such as fluorescent biomarkers and organic light-emitting diodes. nih.gov

The introduction of substituents on the thiophene ring can lead to a bathochromic (red) shift in both the absorption and fluorescence bands. researchgate.net For instance, an increase in the electron-withdrawing nature of the substituent can cause a red-shift in the emission spectrum. researchgate.net While the specific fluorescent properties of this compound are not extensively detailed in the available literature, it is plausible that the benzylthio group would influence its photoluminescence characteristics.

Research on benzothiazolylthienothiophenes has shown that their fluorescent properties are dependent on their molecular structure. researchgate.net This highlights the potential for creating novel fluorescent materials by functionalizing the thiophene core. The synthesis of various thiophene derivatives has been a focus for developing new fluorophores with applications in biology and medicine. researchgate.net

Functional Polymers and Nanomaterials

The versatility of the thiophene ring allows for its incorporation into a variety of polymeric and nanostructured materials with tailored functionalities.

Thiophene and its derivatives are valuable building blocks for the synthesis of porous hyper-cross-linked polymers (HCPs). These materials are characterized by high surface areas and a microporous structure, making them excellent candidates for gas storage and separation applications. researchgate.net

The synthesis of thiophene-based conjugated microporous polymers can be achieved through methods like chemical or electrochemical oxidative coupling. acs.org For instance, a novel synthetic strategy has been developed for preparing hyper-cross-linked microporous copolymers using 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine (B8198669) and thiophene monomers. acs.org These polymers exhibit high BET surface areas and are effective at adsorbing CO2 due to the presence of electron-donating nitrogen and sulfur sites in the polymer network. acs.org

While the direct use of this compound in the synthesis of HCPs has not been specifically reported, its structure suggests it could be a viable monomer. The benzylthio group could potentially influence the porosity and surface chemistry of the resulting polymer, which in turn would affect its adsorption properties.

The table below summarizes the properties of some thiophene-based porous polymers.

PolymerMonomersBET Surface Area (m²/g)CO₂ Uptake
HMC-1, HMC-2, HMC-32,4,6-tri(thiophen-2-yl)-1,3,5-triazine and thiopheneHighUp to 14.2 mmol/g at 273 K and 3 bar
Thiophene-based CMPsVarious thiophene monomers622 - 911817 mg/g at 318 K and 60 bar (for SCMP-COOH@1)
Mechanochemically synthesized MTP1,3,5-tris(2-thienyl)benzeneUp to 1850-

This table showcases the properties of porous polymers derived from various thiophene-based monomers.

Thiophene-based nanoparticles have emerged as important materials in nanotechnology with a range of applications. These nanoparticles can be engineered to exhibit specific optical and electronic properties. For instance, nanoparticles prepared from functionalized polythiophenes can act as photoactive sites, capable of absorbing visible light and converting it into an electrical signal. rsc.org

The synthesis of thiophene derivatives can be combined with nanotechnology to create novel materials for various applications. For example, new thiophene derivatives have been synthesized using magnetic iron oxide nanoparticles as a catalyst. Furthermore, thiophene derivatives have been loaded into nanoparticles for drug delivery applications in medicine. nih.govmdpi.com In these systems, the nanoparticle formulation helps to improve the efficacy and safety of the therapeutic agent. nih.gov

The functionalization of nanoparticles with thiophene derivatives has also been explored for environmental applications, such as the removal of heavy metal ions from water. nih.gov While the specific use of this compound in nanoparticle formulations is not widely documented, its chemical structure provides a platform for the development of functionalized nanoparticles with potential applications in catalysis, sensing, and biomedicine.

Emerging Research Avenues and Future Outlook

Innovations in Green Synthetic Chemistry of Thiophene (B33073) Thioethers

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to curtail the environmental footprint of chemical processes. The synthesis of thiophene thioethers, including 3-(benzylthio)thiophene, is undergoing a transformation to align with these principles, moving away from hazardous reagents and energy-intensive conditions.

Recent advancements have focused on the development of metal-free synthetic routes, which mitigate the issues of metal toxicity and contamination of the final products nih.gov. These methods often employ elemental sulfur or potassium sulfide (B99878) as the sulfur source in conjunction with controlled reaction conditions to achieve the desired transformations nih.gov. For the synthesis of the thiophene ring itself, environmentally sustainable strategies include the chemoselective heterocyclization of bromoenynes using inexpensive and safe thiol surrogates in aqueous media tandfonline.com.

The choice of solvent is another critical aspect of green synthesis. The use of water as a green solvent is highly desirable, and efficient methods for the synthesis of aryl thioethers have been reported using water as the reaction medium ubc.cachemrxiv.org. Copper-catalyzed C-S coupling reactions in water, for instance, offer an environmentally benign pathway to form the crucial carbon-sulfur bond found in compounds like this compound ubc.cachemrxiv.org.

Green Chemistry ApproachKey Features and AdvantagesPotential Application to this compound Synthesis
Metal-Free SynthesisAvoids metal toxicity and contamination; often utilizes readily available sulfur sources.Formation of the thiophene ring or the thioether linkage without transition metal catalysts.
Green Solvents (e.g., Water)Reduces use of volatile organic compounds (VOCs); improves safety and sustainability.Performing the C-S coupling reaction in an aqueous medium.
Microwave-Assisted SynthesisRapid heating, shorter reaction times, and often higher yields.Accelerating the formation of the thiophene or thioether bond.
PhotocatalysisMild reaction conditions (e.g., room temperature); utilizes light as an energy source.Formation of the C-S bond under visible-light irradiation.
Table 1: Innovations in Green Synthetic Chemistry for Thiophene Thioethers.

Design Principles for Next-Generation Thiophene-Based Functional Materials

The development of next-generation functional materials based on thiophene hinges on a deep understanding of structure-property relationships. By strategically modifying the molecular architecture, it is possible to fine-tune the electronic and optical properties to suit specific applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) nih.govmdpi.com.

A fundamental design strategy involves the introduction of electron-donating or electron-withdrawing substituents onto the thiophene ring. This approach allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters governing the performance of electronic devices rsc.orgnih.gov. For instance, attaching electron-donating groups can raise the HOMO level, while electron-withdrawing groups can lower the LUMO level, thereby tuning the material's band gap rsc.orgnih.gov. The benzylthio group in this compound can be considered a modifiable unit, where substitutions on the benzyl (B1604629) ring could influence the electronic properties of the thiophene core.

Extending the π-conjugation of the thiophene system is another powerful design principle. This can be achieved by creating oligomers or polymers containing multiple thiophene units. Such extension of conjugation typically leads to a red-shift in the absorption spectrum and a decrease in the band gap, which is beneficial for applications in solar cells and other optoelectronic devices ubc.ca. The fusion of thiophene rings to create more rigid and planar structures, such as thieno[3,2-b]thiophene, can further enhance π-electron delocalization and improve charge carrier mobility chemrxiv.orgscienceopen.comorientjchem.org.

The nature and position of side chains attached to the thiophene backbone also play a crucial role in determining the material's properties. Alkyl or alkoxy side chains, for example, can improve the solubility of the material, which is essential for solution-based processing techniques rsc.org. Moreover, the steric and electronic characteristics of these side chains can influence the intermolecular packing of the molecules in the solid state, which in turn affects charge transport chemrxiv.orgnih.govorientjchem.org.

Design PrincipleEffect on Material PropertiesRelevance to this compound-based Materials
Introduction of SubstituentsTunes HOMO/LUMO energy levels and band gap.Modification of the benzyl or thiophene ring to control electronic properties.
Extension of π-ConjugationRed-shifts absorption and narrows the band gap.Polymerization or oligomerization of this compound units.
Ring FusionEnhances planarity and charge carrier mobility.Incorporation of the this compound moiety into fused-ring systems.
Side-Chain EngineeringImproves solubility and influences solid-state packing.Modification of the benzyl group to control processability and morphology.
Table 2: Design Principles for Thiophene-Based Functional Materials.

Synergistic Approaches Combining Experimental and Computational Methods

The design and development of novel thiophene-based materials are increasingly benefiting from a synergistic interplay between experimental synthesis and computational modeling. This integrated approach allows for a more rational and efficient exploration of the vast chemical space of thiophene derivatives, accelerating the discovery of materials with desired properties.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the electronic and structural properties of molecules before they are synthesized in the laboratory ubc.camdpi.comacs.org. DFT calculations can provide valuable insights into key parameters such as HOMO/LUMO energy levels, band gaps, and molecular geometries ubc.canih.govmdpi.com. This predictive power enables researchers to screen potential candidate molecules and prioritize synthetic efforts on those with the most promising characteristics rsc.org. For instance, computational studies can predict how different substituents on the benzyl ring of this compound would affect its electronic properties, guiding the synthesis of derivatives with tailored functionalities.

Experimental validation is the crucial counterpart to computational predictions. The synthesis of the designed molecules allows for the measurement of their actual properties through various spectroscopic and electrochemical techniques orientjchem.org. Techniques such as UV-Vis spectroscopy and cyclic voltammetry provide experimental data on absorption maxima and redox potentials, which can be directly compared with the computationally predicted values orientjchem.org. This comparison serves to validate and refine the computational models, leading to more accurate predictions for future designs.

This iterative cycle of computational prediction, experimental synthesis, and characterization fosters a deeper understanding of the underlying structure-property relationships. For example, a computational model might predict that a specific modification to this compound will lead to a lower band gap. The synthesis and experimental measurement of this new derivative can then confirm or refute this prediction. If the experimental results align with the computational data, it strengthens the validity of the theoretical model. If there are discrepancies, it points to areas where the computational model may need refinement, leading to an improved understanding of the system's behavior chemrxiv.orgacs.org. This synergistic approach has been successfully applied to the study of various thiophene derivatives, aiding in the development of materials for applications ranging from liquid crystals to anticancer agents rsc.orgorientjchem.org.

MethodologyRole in Material DesignExample Application for this compound
Computational Chemistry (e.g., DFT)Predicts electronic structure, molecular geometry, and spectroscopic properties.Calculating the HOMO-LUMO gap of hypothetical this compound derivatives.
Experimental SynthesisProvides the actual material for characterization.Synthesizing the most promising derivatives identified through computational screening.
Spectroscopic and Electrochemical AnalysisMeasures the actual properties of the synthesized material for comparison with predictions.Using UV-Vis spectroscopy to determine the experimental band gap.
Table 3: Synergistic Experimental and Computational Approaches.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.